molecular formula C20H21ClN4O B2560230 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421472-04-9

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No.: B2560230
CAS No.: 1421472-04-9
M. Wt: 368.87
InChI Key: PPTOSEYKJOMNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic organic compound that features a urea moiety linked to a chlorobenzyl group and an imidazole ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:

    Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Alkylation: The imidazole derivative is then alkylated with a suitable halide to introduce the propyl chain.

    Urea Formation: The final step involves the reaction of the alkylated imidazole with 4-chlorobenzyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which could be part of its mechanism in catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiourea: Similar structure but with a thiourea moiety.

    1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the urea moiety, chlorobenzyl group, and imidazole ring allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTOSEYKJOMNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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